molecular formula C11H19NO4 B558355 Boc-L-beta-homoproline CAS No. 56502-01-3

Boc-L-beta-homoproline

Cat. No.: B558355
CAS No.: 56502-01-3
M. Wt: 229,27 g/mole
InChI Key: GDWKIRLZWQQMIE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-L-beta-homoproline is typically synthesized through chemical synthesis. One common method involves the protection of the amino group of L-beta-homoproline with a tert-butoxycarbonyl (Boc) group. This protection is achieved using tert-butyl dicarbonate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Boc-L-beta-homoproline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Boc-L-beta-homoproline exerts its effects primarily through its role as a building block in the synthesis of bioactive molecules. Inhibitors derived from this compound target human transglutaminase 2, an enzyme that catalyzes the modification of glutamine residues. This enzyme is involved in various cellular processes, including apoptosis, cell adhesion, and extracellular matrix formation . By inhibiting this enzyme, this compound derivatives can modulate these processes and potentially treat related diseases .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its Boc protection, which enhances its stability and reactivity in synthetic applications. This protection allows for selective reactions and the synthesis of complex molecules that would be challenging to achieve with unprotected L-beta-homoproline .

Properties

IUPAC Name

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWKIRLZWQQMIE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350915
Record name Boc-L-beta-homoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56502-01-3
Record name (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56502-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-beta-homoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.